
N-(But-1-en-1-yl)-N-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(But-1-en-1-yl)-N-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a but-1-en-1-yl group and a methyl group attached to the nitrogen atom of the aniline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(But-1-en-1-yl)-N-methylaniline typically involves the alkylation of N-methylaniline with but-1-en-1-yl halides under basic conditions. A common method includes the reaction of N-methylaniline with but-1-en-1-yl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: N-(But-1-en-1-yl)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the double bond in the but-1-en-1-yl group to a single bond, yielding N-(butyl)-N-methylaniline.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted aniline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-(Butyl)-N-methylaniline.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
科学的研究の応用
N-(But-1-en-1-yl)-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(But-1-en-1-yl)-N-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The but-1-en-1-yl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The aromatic ring and nitrogen atom play crucial roles in the compound’s ability to interact with biological molecules, potentially affecting signaling pathways and metabolic processes.
類似化合物との比較
N-(But-1-en-1-yl)-N-ethylaniline: Similar structure but with an ethyl group instead of a methyl group.
N-(But-1-en-1-yl)-N-phenylaniline: Contains a phenyl group instead of a methyl group.
N-(But-1-en-1-yl)-N-isopropylaniline: Features an isopropyl group in place of the methyl group.
Uniqueness: N-(But-1-en-1-yl)-N-methylaniline is unique due to its specific combination of the but-1-en-1-yl and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.
特性
CAS番号 |
405103-81-3 |
|---|---|
分子式 |
C11H15N |
分子量 |
161.24 g/mol |
IUPAC名 |
N-but-1-enyl-N-methylaniline |
InChI |
InChI=1S/C11H15N/c1-3-4-10-12(2)11-8-6-5-7-9-11/h4-10H,3H2,1-2H3 |
InChIキー |
VJHSRDIFIFLHJC-UHFFFAOYSA-N |
正規SMILES |
CCC=CN(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


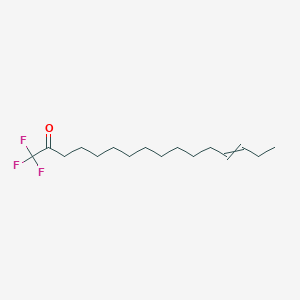
![2-{2,4,6-Trimethyl-3,5-bis[(1H-pyrazol-1-yl)methyl]phenoxy}pyridine](/img/structure/B15165193.png)
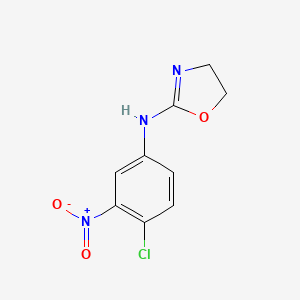
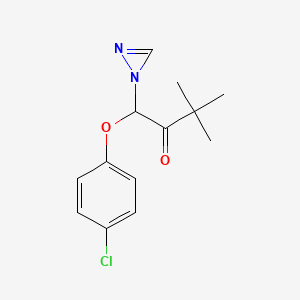
![[1,4]Dioxino[2,3-f]benzothiazole-2-carbonitrile](/img/structure/B15165209.png)
![4-[3-[7-(2-Quinolinylmethoxy)-2-naphthyloxy]propyl]benzoic acid](/img/structure/B15165214.png)
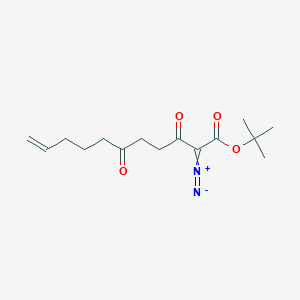
![3-[2-(Benzyloxy)phenyl]prop-2-enal](/img/structure/B15165225.png)
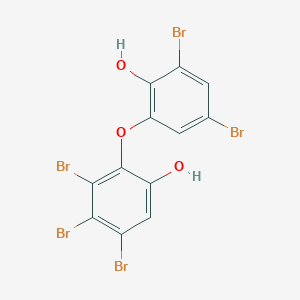
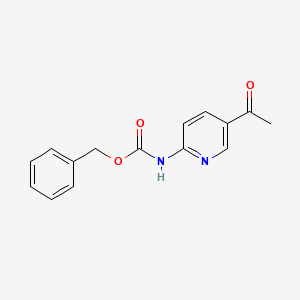
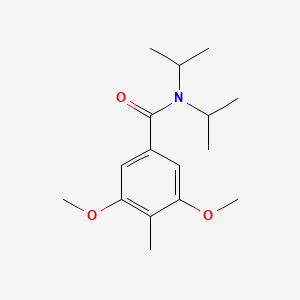
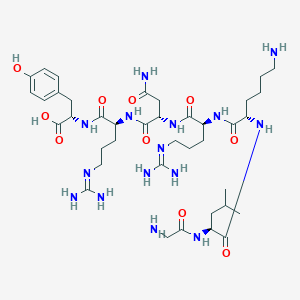
![8-Oxo-8-[(prop-2-en-1-yl)oxy]octanoate](/img/structure/B15165260.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-methylpropyl)-](/img/structure/B15165267.png)
